4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile
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Overview
Description
4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a piperidine derivative.
Introduction of the Benzonitrile Group: The final step involves the coupling of the piperidine-triazole intermediate with a benzonitrile derivative under conditions that facilitate the formation of the carbonyl linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its triazole and piperidine rings are known to interact with proteins and enzymes, making it a candidate for drug discovery.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzamide
- 4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile is unique due to the presence of the benzonitrile group, which can participate in additional chemical reactions, offering more versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
4-[4-[4-(4-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-2-8-19(9-3-15)27-20(24-25-22(27)29)17-10-12-26(13-11-17)21(28)18-6-4-16(14-23)5-7-18/h2-9,17H,10-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEWLADHQHDGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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